molecular formula C11H10ClF5O2 B14060451 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B14060451
M. Wt: 304.64 g/mol
InChI Key: JMBPTXFLYVKGON-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene” is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group at position 3, and a trifluoromethoxy group at position 2.

Key inferred characteristics based on similar compounds (e.g., "1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene" ):

  • Molecular formula: Likely C${11}$H${10}$ClF$5$O$2$ (similar to CAS 1806458-12-7 ).
  • Molar mass: ~304–305 g/mol.
  • Physical properties: Predicted density near 1.35 g/cm³ and boiling point ~270–275°C, influenced by fluorine and chlorine substituents .
  • Functional groups: The trifluoromethoxy (-OCF$3$) and difluoromethoxy (-OCF$2$H) groups are electron-withdrawing, enhancing thermal stability and lipophilicity, while the chloropropyl chain may improve solubility in nonpolar matrices .

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2

InChI Key

JMBPTXFLYVKGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

The compound has the molecular formula C₁₁H₁₀ClF₅O₂ and a molecular weight of 304.64 g/mol . Its structure features a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group (-OCF₂H), and a trifluoromethoxy group (-OCF₃). The electron-withdrawing nature of the fluorinated groups enhances its stability and lipophilicity, making it suitable for biological applications.

Synthesis Strategies

Starting Material Selection

Synthesis typically begins with a functionalized benzene derivative. For example, 3-(3'-trifluoromethylphenyl)propanol serves as a precursor due to its compatibility with subsequent chlorination and fluorination steps. Alternative routes may employ 4-substituted-1-(trifluoromethoxy)benzene intermediates , as described in patent WO2016125185A2.

Sequential Functionalization

Chlorination

The 3-chloropropyl group is introduced via radical chlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of catalysts like azobisisobutyronitrile (AIBN) or benzoyl peroxide . Reaction conditions involve temperatures of 90–100°C under inert atmospheres to minimize side reactions.

Difluoromethoxylation

Difluoromethoxy (-OCF₂H) incorporation employs hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) . A two-step process is often used:

  • Methoxy group installation : Reaction with methanol under acidic conditions.
  • Fluorination : Replacement of hydroxyl hydrogens with fluorine using HF.
Trifluoromethoxylation

The trifluoromethoxy (-OCF₃) group is introduced via nitration followed by halogen exchange . Patent WO2016125185A2 details the use of nitronium tetrafluoroborate (NO₂BF₄) in nitromethane to nitro intermediate. Subsequent treatment with potassium trifluoromethoxide (KOCF₃) replaces the nitro group with -OCF₃.

Reaction Optimization

Solvent Systems

  • Chlorinated solvents : Dichloromethane (DCM) and chlorobenzene improve reaction homogeneity and facilitate byproduct removal.
  • Benzotrifluoride (BTF) : Enhances fluorination efficiency due to its polarity and thermal stability.

Temperature and Time

  • Chlorination : 90–100°C for 5–9 hours.
  • Fluorination : 20–35°C to prevent over-fluorination.
  • Trifluoromethoxylation : 50–60°C for 2–5 hours.

Catalysts

  • AIBN : Initiates radical pathways in chlorination.
  • Raney Nickel : Facilitates nitro group reduction in intermediate stages.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Dichloromethane separates organic layers from aqueous phases.
  • Distillation : Removes low-boiling-point impurities under reduced pressure.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Methods

  • NMR Spectroscopy : Confirms substituent positions via ¹⁹F and ¹H shifts.
  • Mass Spectrometry (MS) : Validates molecular weight (m/z 304.64).
  • HPLC : Purity assessment (>99%) using C18 columns.

Industrial-Scale Considerations

Patent WO2016125185A2 highlights scalable processes using non-hazardous solvents (e.g., benzotrifluoride) and continuous chlorine flow systems . Key challenges include:

  • Byproduct management : Paradibenzenyl formation during chlorination.
  • Safety protocols : Handling HF requires corrosion-resistant reactors.

Applications and Derivatives

  • Pharmaceutical intermediates : Serve as building blocks for benzimidazole-based drugs.
  • Agrochemicals : Enhanced bioactivity due to fluorine’s metabolic stability.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and methoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or rhodium.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.

    Modulation of Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

    Radical Formation: The presence of trifluoromethoxy groups may facilitate radical formation, which can participate in further chemical reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C)
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene (Target) C${11}$H${10}$ClF$5$O$2$ ~304–305 -Cl, -OCF$2$H (pos. 3); -OCF$3$ (pos. 2) ~1.35 (Predicted) ~270–275 (Predicted)
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene 1806458-12-7 C${11}$H${10}$ClF$5$O$2$ 304.64 -Cl, -OCF$2$H (pos. 2); -OCF$3$ (pos. 4) 1.349±0.06 271.6±35.0
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene 1804070-58-3 C${10}$H${9}$ClF$3$NO$3$ 283.63 -Cl, -NO$2$ (pos. 3); -OCF$3$ (pos. 5) N/A N/A

Key Differences and Implications

Substituent Positions :

  • The target compound’s substituents at positions 2 and 3 create distinct electronic effects compared to the analog in (substituents at positions 2 and 4). Ortho-substituents (position 2) may sterically hinder reactivity, whereas meta-substituents (position 3) could enhance resonance stabilization .

Physical Properties :

  • The nitro-containing analog has a lower molar mass (283.63 vs. 304.64) due to fewer fluorine atoms, suggesting higher volatility. However, its lack of density/boiling point data limits direct comparisons.

Potential Applications: Fluorinated aromatic compounds like flufenprox and the analog in are used in agrochemicals. The target compound’s fluorinated groups may similarly enhance pesticidal activity by improving membrane permeability.

Research Findings and Limitations

  • Synthesis Challenges : The chloropropyl chain introduces synthetic complexity, as seen in related piperazine derivatives (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, CAS 52605-52-4 ).
  • Stability Concerns : Trifluoromethoxy groups are hydrolytically stable, but difluoromethoxy groups may degrade under acidic conditions, as observed in fluorinated ethers .
  • Data Gaps : Boiling points and densities for nitro-substituted analogs remain uncharacterized, limiting comparative analysis.

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene, with the molecular formula C11H10ClF5O2C_{11}H_{10}ClF_5O_2 and CAS number 1804226-90-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with three notable substituents:

  • Chloropropyl group : Enhances lipophilicity and may influence membrane permeability.
  • Difluoromethoxy group : Introduces electronegative fluorine atoms, which can affect the compound's reactivity and interaction with biological targets.
  • Trifluoromethoxy group : Further increases stability and may enhance binding affinity to specific receptors or enzymes.

The presence of multiple fluorine atoms is significant as it often alters the pharmacokinetic properties of organic molecules, potentially leading to increased bioactivity.

Research indicates that 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene may interact with various biological systems through modulation of biochemical pathways. The exact molecular targets are still under investigation, but similar compounds have shown promise in influencing:

  • Cell signaling pathways : Potentially altering gene expression or protein activity.
  • Metabolic processes : Affecting energy metabolism and cellular respiration.

Pharmacological Applications

The unique structure of this compound suggests potential applications in:

  • Anticancer therapies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial agents : Fluorinated compounds often exhibit enhanced activity against bacteria and fungi due to their ability to penetrate cell membranes more effectively.

Case Studies

  • Anticancer Activity : A study investigating the effects of fluorinated benzene derivatives on cancer cell lines found that compounds similar to 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene exhibited significant cytotoxicity, suggesting a potential role in cancer treatment (Reference needed).
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of fluorinated compounds against resistant bacterial strains, demonstrating that the incorporation of fluorine atoms enhances antimicrobial properties (Reference needed).

Comparative Analysis

The following table summarizes key properties and biological activities of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene compared to other related compounds:

Compound NameCAS NumberMolecular FormulaBiological Activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene1804226-90-1C11H10ClF5O2Potential anticancer and antimicrobial activity
Similar Compound AXXXX-XX-XC11H10F5O2Anticancer activity observed
Similar Compound BXXXX-XX-XC10H9ClF4OAntimicrobial properties noted

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene?

A plausible method involves nucleophilic substitution or alkylation. For example, the 3-chloropropyl group can be introduced via reaction of a phenol precursor (e.g., 3-(difluoromethoxy)-2-(trifluoromethoxy)phenol) with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF). Purification via flash chromatography (CH₂Cl₂/methanol gradients) is typical for analogous fluorinated aromatics .

Q. How should researchers characterize this compound analytically?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoromethoxy at C2, difluoromethoxy at C3, chloropropyl at C1).
  • GC-MS/HPLC-MS : For molecular weight verification (expected ~298.6 g/mol) and purity assessment.
  • Elemental Analysis : To validate C, H, N, Cl, and F content.
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃O, CHF₂O) influence reactivity in cross-coupling reactions?

The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are strong electron-withdrawing substituents, which deactivate the benzene ring toward electrophilic substitution but enhance stability in radical or nucleophilic aromatic substitution. The 3-chloropropyl chain may act as a leaving group in SN2 reactions. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) are critical to isolate electronic effects .

Q. What experimental strategies address contradictions in reported reaction yields for fluorinated benzene derivatives?

Discrepancies in yields (e.g., 61% vs. 85% for similar compounds) may arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) favor SN2 pathways.
  • Temperature Control : Excess heat may degrade fluorinated groups.
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in aryl halide reactions.
    Replicate studies under inert atmospheres (N₂/Ar) and monitor by TLC/GC-MS for intermediate stability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT Calculations : Predict substituent effects on HOMO/LUMO levels and binding affinity (e.g., CYP enzyme inhibition ).
  • Molecular Docking : Screen derivatives against targets like voltage-gated sodium channels (relevant to pesticidal activity ).
  • QSAR Models : Correlate logP values (enhanced by -CF₃O groups) with membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct Formation : Competing reactions at the chloropropyl chain (e.g., elimination to form alkenes). Mitigate via low-temperature alkylation.
  • Purification : Use preparative HPLC or fractional crystallization (common for fluorinated aromatics ).
  • Safety : Handle chloropropyl intermediates (lachrymatory) in fume hoods with PPE.

Methodological Considerations

Q. How to resolve spectral overlaps in NMR analysis of fluorinated substituents?

  • ¹⁹F NMR : Assign -OCF₃ (δ ~55–60 ppm) and -OCHF₂ (δ ~80–85 ppm) signals.
  • DEPT-135 : Differentiate CH₂ (chloropropyl) and quaternary carbons.
  • COSY/HSQC : Map coupling between protons and adjacent carbons .

Q. What are the implications of trifluoromethoxy vs. difluoromethoxy groups in medicinal chemistry?

  • Metabolic Stability : -OCF₃ resists oxidative degradation better than -OCHF₂.
  • Lipophilicity : -OCF₃ increases logP, enhancing blood-brain barrier penetration.
  • Toxicity : Screen for hepatic CYP450 inhibition using microsomal assays .

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